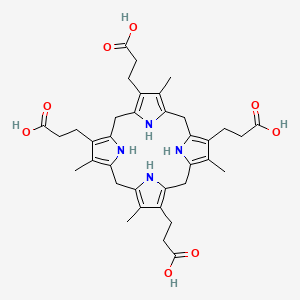
Denudatin B
概要
説明
デヌダチンBは、分子式C21H24O5を持つ多環性ジテルペン化合物です。 免疫系にとって重要な成分であるヒト多形核白血球の活性を阻害するHL-60細胞に対する有意な細胞毒性と能力で知られています 。 この化合物は、医薬品、化粧品、健康製品に関連する研究で広く使用されています .
準備方法
デヌダチンBは、通常、モクレン属の植物から抽出および単離されます 。 調製方法は次のとおりです。
溶媒抽出: これは、溶媒を使用して植物材料から化合物を抽出することを含みます。
単離と精製: クロマトグラフィーなどの技術が、デヌダチンBの単離と精製に使用されます。
化学反応の分析
デヌダチンBは、次のものを含むさまざまな化学反応を受けます。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。
還元: この反応は、水素の添加または酸素の除去を伴います。水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究アプリケーション
デヌダチンBは、科学研究において幅広い用途を持っています。
科学的研究の応用
Denudatin B has a wide range of applications in scientific research:
Pharmaceuticals: It is used in the development of drugs due to its cytotoxic properties.
Cosmetics: This compound is incorporated into cosmetic products for its potential skin benefits.
Health Products: It is used in various health products for its biological activity.
Antibacterial Research: This compound has shown synergistic antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) when combined with other compounds.
作用機序
類似化合物との比較
デヌダチンBは、その特定の構造と生物活性のためにユニークです。 類似の化合物には次のものがあります。
デヌダチンA: モクレンから単離された別の化合物で、同様の生物活性を持っています.
マキリナG: 一酸化窒素産生を阻害するネオリグナンです.
ファルゲソンA: モクレンから得られた別の化合物で、同様の特性を持っています.
これらの化合物は、構造的類似性と生物活性がありますが、特定の効果と用途が異なります。
特性
IUPAC Name |
(2S,3R,3aR)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYACOATPFOZIO-HBUDHLSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317078 | |
| Record name | (+)-Denudatin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87402-88-8 | |
| Record name | (+)-Denudatin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87402-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Denudatin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of Denudatin B?
A1: this compound acts as a platelet-activating factor (PAF) antagonist. [, , , ] This means it can block the binding of PAF to its receptor, thereby inhibiting PAF-mediated biological processes, particularly platelet aggregation. [, , ]
Q2: Which plant species is this compound primarily isolated from?
A2: this compound is found in several plant species, notably Piper kadsura, a traditional Chinese medicine. [, , ] It has also been isolated from Piper hancei, Piper wallichii, and Magnolia fargesii. [, , , ]
Q3: What is the impact of the structural differences between this compound and Kadsurenone on their activity?
A4: The structural differences between the two compounds, though subtle, contribute to their varying PAF antagonistic activities. [] Structure-activity relationship studies indicate that specific structural features in Kadsurenone are crucial for its high potency, and modifications like those observed in this compound can significantly impact its activity. []
Q4: Beyond its PAF antagonistic activity, has this compound demonstrated any other biological effects?
A5: Studies have shown that this compound can induce vasorelaxation in rat thoracic aorta. [] Additionally, it has displayed synergistic antibacterial activity with Norfloxacin against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting efflux pumps that contribute to antibiotic resistance. [, , ]
Q5: How does this compound interact with efflux pumps in bacteria?
A6: Research suggests that this compound can inhibit the efflux of ethidium bromide (EtBr) from MRSA strain SA1199B, which overexpresses the NorA efflux pump. [, ] This suggests this compound might interfere with the efflux pump mechanism, leading to increased intracellular accumulation of antibiotics and potentially enhancing their effectiveness. [, ]
Q6: What are the potential applications of this compound in addressing antibiotic resistance?
A7: The ability of this compound to synergize with existing antibiotics like Norfloxacin against MRSA holds promise for combating antibiotic resistance. [, , ] By inhibiting efflux pumps, this compound could potentially restore the effectiveness of certain antibiotics against resistant strains, offering a potential therapeutic strategy. [, , ]
Q7: Are there any studies investigating the use of this compound in treating specific diseases?
A9: While this compound has shown promising in vitro activities, currently, there are limited studies exploring its therapeutic potential in specific diseases. [, ] Network pharmacology studies suggest potential applications in treating diabetic nephropathy, but further research is necessary to validate these findings. [, ]
Q8: What are the implications of identifying this compound in traditional medicines like Piper kadsura?
A10: The isolation of this compound from Piper kadsura, a traditional medicine used for inflammation and rheumatic conditions, provides further insight into the plant's pharmacological properties. [] This finding highlights the potential of exploring traditional medicines for novel bioactive compounds with therapeutic applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


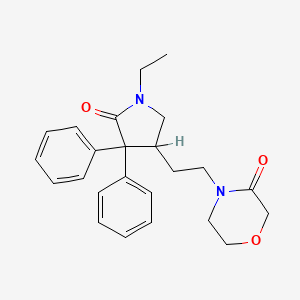
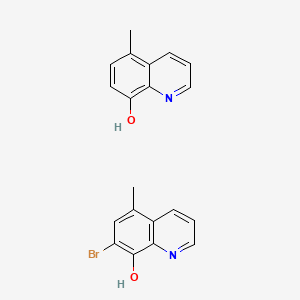

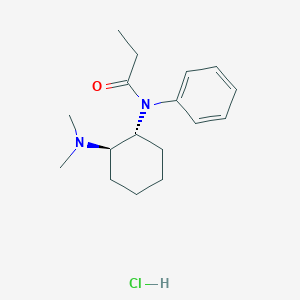




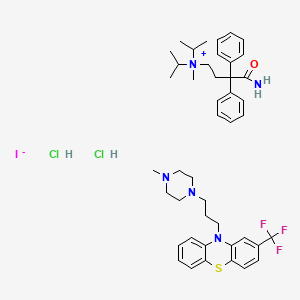
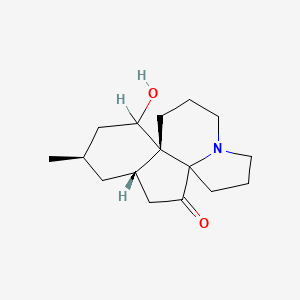
![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)
